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Cat. No.: B15573783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
[Des-Tyr1]-Met-Enkephalin, the tetrapeptide Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-

Phe-Met), is a truncated analog of the endogenous opioid peptide Met-Enkephalin. Lacking the

N-terminal tyrosine residue, it serves as a valuable tool in neurobiological research and drug

discovery, particularly in studies aimed at elucidating the specific roles of the enkephalin core

structure in receptor binding and signaling. This technical guide provides a comprehensive

overview of the chemical synthesis of [Des-Tyr1]-Met-Enkephalin, detailing both solid-phase

and solution-phase methodologies. Furthermore, it outlines the canonical signaling pathway of

its parent compound, Met-Enkephalin, to provide a biological context for its application.

Introduction
Enkephalins are a class of endogenous pentapeptides that play a crucial role in pain

modulation and neurotransmission.[1] Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is one of the two

primary forms of enkephalins and exerts its effects through interaction with opioid receptors,

primarily the δ- and μ-opioid receptors.[2] The N-terminal tyrosine residue is critical for its

opioid activity. The analog, [Des-Tyr1]-Met-Enkephalin, which lacks this tyrosine, is therefore

a key negative control in pharmacological studies and a foundational structure for the

development of novel peptide-based therapeutics. The chemical synthesis of this tetrapeptide

can be accomplished through well-established peptide synthesis strategies. This guide

presents detailed protocols for both solid-phase peptide synthesis (SPPS) and solution-phase
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peptide synthesis (SPS), offering flexibility for researchers based on available resources and

desired scale.

Chemical Synthesis Methodologies
The synthesis of [Des-Tyr1]-Met-Enkephalin can be efficiently achieved using either solid-

phase or solution-phase techniques. Both methods rely on the sequential coupling of amino

acids, protected at their N-termini and side chains, followed by deprotection steps.

Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the most common method for

synthesizing peptides of moderate length.[3] The process involves assembling the peptide

chain on an insoluble polymeric support (resin). The key advantage of SPPS is the ability to

use excess reagents to drive reactions to completion, with purification at each step simplified to

washing the resin.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a

widely used approach.[4]

Solution-Phase Peptide Synthesis (SPS)
Solution-phase synthesis involves the coupling of protected amino acids or peptide fragments

in a suitable solvent. While often more labor-intensive due to the need for purification after

each step, SPS is highly versatile and can be advantageous for large-scale synthesis and the

preparation of complex or modified peptides.[5][6] A fragment condensation approach is often

employed to build the peptide backbone.[7][8]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of [Des-
Tyr1]-Met-Enkephalin. Theoretical yields are calculated based on the initial loading of the

resin in SPPS or the starting amount of the C-terminal amino acid in SPS. Actual yields can

vary depending on the efficiency of each coupling and deprotection step. Purity is typically

assessed by High-Performance Liquid Chromatography (HPLC).
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Parameter
Solid-Phase
Synthesis
(SPPS)

Solution-
Phase
Synthesis
(SPS)

Unit Notes

Starting Material

(C-terminal)

Fmoc-Met-Wang

Resin

H-Met-OR

(R=Me, Et)
mmol

R represents a

suitable

protecting group.

Amino Acid

Equivalents
3-5 1.1-1.5 eq

Per coupling

step.

Coupling

Reagent

Equivalents

3-5 1.1-1.5 eq
e.g., HBTU,

HATU, DCC.

Base Equivalents 6-10 2-3 eq
e.g., DIPEA,

NMM.

Theoretical Final

Yield

Calculated from

initial resin

loading

Calculated from

initial amino acid

ester

mg

Expected Purity

(Post-

Purification)

>95 >95 %

Determined by

RP-HPLC at

210-220 nm.

Molecular Weight

(Monoisotopic)
410.16 410.16 g/mol C18H26N4O5S

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Phe-
Met-OH
This protocol is based on the Fmoc/tBu strategy on a Wang resin, which will yield a C-terminal

carboxylic acid upon cleavage.

Materials:
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Fmoc-Met-Wang resin (0.5 mmol/g substitution)

Fmoc-Phe-OH

Fmoc-Gly-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylethylamine (DIPEA)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (HPLC grade)

Diethyl ether (cold)

Procedure:

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a fritted syringe

reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add a 20% solution of piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the solution.
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Repeat the piperidine treatment for another 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling (Phenylalanine):

In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in

DMF.

Add the activated amino acid solution to the resin.

Agitate the mixture for 1-2 hours at room temperature.

Drain the coupling solution and wash the resin with DMF (5 times).

(Optional) Perform a Kaiser test to confirm the completion of the coupling.

Amino Acid Coupling (Glycine - First): Repeat steps 2 and 3 using Fmoc-Gly-OH.

Amino Acid Coupling (Glycine - Second): Repeat steps 2 and 3 using Fmoc-Gly-OH.

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Wash the resin with a small amount of TFA.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide.

Wash the peptide pellet with cold diethyl ether.

Dry the crude peptide under vacuum.

Purify the peptide by reverse-phase HPLC.

Lyophilize the pure fractions to obtain the final product.

Solution-Phase Peptide Synthesis (SPS) of H-Gly-Gly-
Phe-Met-OH
This protocol utilizes a (2+2) fragment condensation approach with Boc (tert-butyloxycarbonyl)

and benzyl ester protecting groups.

Materials:

Boc-Gly-OH

H-Gly-OEt·HCl

Boc-Phe-OH

H-Met-OBzl·HCl

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

N-Methylmorpholine (NMM) or Triethylamine (TEA)

Ethyl acetate (EtOAc)

Dichloromethane (DCM)

Methanol (MeOH)

Palladium on carbon (Pd/C)
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Hydrochloric acid (HCl) in dioxane

Sodium bicarbonate (NaHCO3) solution

Brine

Procedure:

Synthesis of Dipeptide Boc-Gly-Gly-OEt:

Dissolve Boc-Gly-OH (1.1 eq), H-Gly-OEt·HCl (1.0 eq), and HOBt (1.2 eq) in DCM.

Cool the solution to 0°C and add NMM (1.1 eq).

Add DCC (1.1 eq) and stir the reaction mixture at 0°C for 1 hour and then at room

temperature overnight.

Filter the dicyclohexylurea (DCU) byproduct.

Wash the filtrate with NaHCO3 solution, water, and brine.

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the

protected dipeptide.

Deprotection of Boc-Gly-Gly-OEt:

Dissolve Boc-Gly-Gly-OEt in a solution of HCl in dioxane.

Stir for 1 hour at room temperature.

Evaporate the solvent to obtain H-Gly-Gly-OEt·HCl.

Synthesis of Dipeptide Boc-Phe-Met-OBzl:

Follow the procedure in step 1, using Boc-Phe-OH and H-Met-OBzl·HCl.

Saponification of Boc-Phe-Met-OBzl:

Dissolve Boc-Phe-Met-OBzl in a mixture of THF and water.
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Add LiOH or NaOH and stir until the reaction is complete (monitored by TLC).

Acidify the solution and extract the product with EtOAc.

Dry and evaporate the solvent to obtain Boc-Phe-Met-OH.

Fragment Condensation:

Couple Boc-Phe-Met-OH (1.0 eq) with H-Gly-Gly-OEt·HCl (1.1 eq) using the DCC/HOBt

method as described in step 1 to form Boc-Phe-Met-Gly-Gly-OEt.

Final Deprotection:

Dissolve the protected tetrapeptide in methanol.

Add Pd/C catalyst.

Hydrogenate the mixture under a hydrogen atmosphere to remove the benzyl ester.

Filter the catalyst.

Treat the resulting product with HCl in dioxane or TFA to remove the Boc group.

Purify the final product by recrystallization or chromatography.

Visualization of Workflows and Signaling Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-Met-Wang Resin Swell in DMF Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-Phe-OH
(HBTU/DIPEA) Fmoc Deprotection Couple Fmoc-Gly-OH Fmoc Deprotection Couple Fmoc-Gly-OH Final Fmoc Deprotection Cleave from Resin

(TFA/TIS/H2O)
Precipitate

(Cold Ether) Purify by HPLC H-Gly-Gly-Phe-Met-OH

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of [Des-Tyr1]-Met-Enkephalin.

Signaling Pathway of Met-Enkephalin
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Met-Enkephalin, the parent compound of [Des-Tyr1]-Met-Enkephalin, primarily signals

through the δ- and μ-opioid receptors, which are G-protein coupled receptors (GPCRs) linked

to inhibitory G-proteins (Gi/o).

Plasma Membrane

Cytosol

Met-Enkephalin

δ/μ-Opioid Receptor
(GPCR)

Binds

Gi/o Protein
(αβγ)

Activates

Gαi/o (GTP)

Dissociates to

Gβγ

 

Adenylyl Cyclase

cAMP

Produces

Ca²⁺ Channel

Neuronal Inhibition

Leads to

K⁺ Channel

Leads to

InhibitsInhibits Activates

MAPK Pathway
(ERK)

Activates

Protein Kinase A
(PKA)

Activates

Modulates Modulates
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Caption: Met-Enkephalin signaling cascade via δ/μ-opioid receptors.

Conclusion
The synthesis of [Des-Tyr1]-Met-Enkephalin is a well-established process that can be reliably

performed using standard peptide synthesis techniques. Both solid-phase and solution-phase

methods offer viable routes to obtain this important tetrapeptide for research purposes.

Understanding the synthesis and the biological signaling context of its parent molecule, Met-

Enkephalin, is crucial for its effective application in the fields of neuroscience, pharmacology,

and drug development. The detailed protocols and diagrams provided in this guide serve as a

valuable resource for researchers embarking on the synthesis and utilization of [Des-Tyr1]-
Met-Enkephalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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